

An In-depth Technical Guide to 2-Chloropyrimidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloropyrimidine**, a vital heterocyclic compound in the pharmaceutical and agrochemical industries. This document outlines its characteristics, experimental protocols for its synthesis and purification, and its key chemical reactions, serving as a critical resource for professionals in research and development.

Core Properties of 2-Chloropyrimidine

2-Chloropyrimidine (C₄H₃ClN₂) is a colorless to light yellow crystalline solid or liquid with a pungent odor.[1][2] It is a monochlorinated pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds, including antivirals and herbicides.[1][3][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **2-Chloropyrimidine**.

Table 1: Identifiers and Molecular Characteristics

Property	Value	Reference
CAS Number	1722-12-9	[1][5]
Molecular Formula	C4H3CIN2	[1][5][6]
Molecular Weight	114.53 g/mol	[5][6][7]
IUPAC Name	2-chloropyrimidine	[6][7]
InChI Key	UNCQVRBWJWWJBF- UHFFFAOYSA-N	[1][6]
Canonical SMILES	C1=CN=C(N=C1)CI	[1][6]

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to light yellow or pale orange crystalline powder/solid.	[1][2][6][8]
Melting Point	62-67 °C	[3][6][8][9][10]
Boiling Point	75-76 °C at 10 mmHg; 91 °C at 26 mmHg	[3][6][8][9][10]
Flash Point	98 °C	[6][8]
Vapor Pressure	2.48 mmHg	[2][7]
рКа	-1.46 ± 0.13 (Predicted)	[1]

Table 3: Solubility and Stability

Property	Details	Reference
Solubility	Slightly soluble in water. Soluble in organic solvents like ethanol, ether, acetone, and methanol. Specifically, 33.3 mg is soluble in 1 mL of alcohol.	[1][3][6][8][9]
Stability	Stable under normal temperatures and pressures.	[1][6]
Sensitivity	Hygroscopic and moisture- sensitive.	[1][2][6]
Storage	Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert gas, away from heat, moisture, and incompatible substances like strong acids and bases. Recommended storage is at room temperature or in a refrigerator.	[1][5][6][8]

Experimental Protocols Synthesis of 2-Chloropyrimidine

A common method for the synthesis of **2-Chloropyrimidine** involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.

Materials:

- 2-Aminopyrimidine
- Concentrated Hydrochloric Acid
- Sodium Nitrite

- 30% Sodium Hydroxide solution
- Ether
- · Anhydrous Sodium Sulfate
- Isopentane

Procedure:[11]

- In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, cool 500 ml of concentrated hydrochloric acid to 0°C.
- Add 142 g (1.5 moles) of 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.
- Cool the solution to -15°C.
- Add a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.
- Stir the solution for an additional hour, allowing the temperature to rise to -5°C.
- Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.
- Collect the resulting solid, which consists of 2-chloropyrimidine and sodium chloride, by filtration.
- Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.
- Extract the cold solution with four 75-ml portions of ether.
- Combine the ether extracts and dry them over anhydrous sodium sulfate.
- Remove the solvent and recrystallize the residue from isopentane to yield white crystals of 2chloropyrimidine.

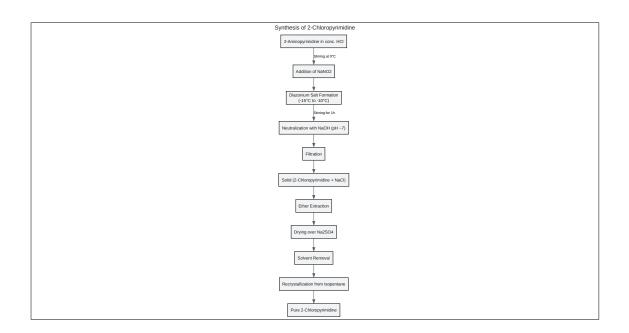
Another patented method involves reacting 2-amino pyrimidine with sodium nitrate at a low temperature using zinc chloride as a catalyst and industrial hydrochloric acid as the solvent.[12]

Purification Methods

2-Chloropyrimidine can be purified by recrystallization from benzene, petroleum ether, or a mixture of both.[3][8] It can also be purified by sublimation at 50°C/18mmHg or by vacuum distillation.[3][8]

Chemical Reactivity and Applications

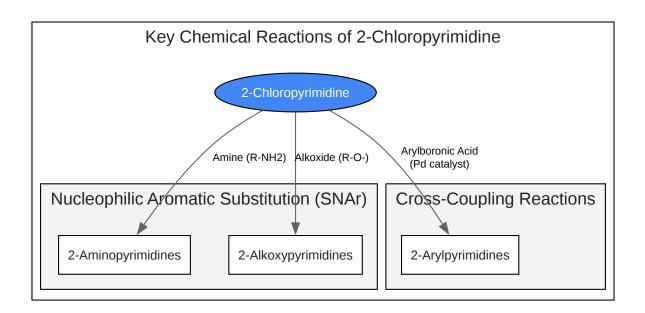
2-Chloropyrimidine is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom, which can be readily displaced by nucleophiles. It is widely used in the pharmaceutical and agrochemical industries for the synthesis of various biologically active compounds.[1][4]


Key reactions include:

- Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making
 the chlorine at the C2 position susceptible to nucleophilic attack. It reacts with various
 nucleophiles such as amines, alkoxides, and thiols.[13][14]
- Cross-Coupling Reactions: 2-Chloropyrimidine undergoes cobalt-catalyzed and palladiumcatalyzed cross-coupling reactions with aryl halides and boronic acids, respectively.[3][8]

These reactions are fundamental to its application in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the production of antivirals and other therapeutic agents.[3][6][8]

Visualizations



Click to download full resolution via product page

Caption: Workflow for the Synthesis of **2-Chloropyrimidine**.

Click to download full resolution via product page

Caption: Key Chemical Reactions of 2-Chloropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloropyrimidine Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 7. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 9. 2-Chloropyrimidine | 1722-12-9 | TCI AMERICA [tcichemicals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102079725B Method for preparing 2-chloropyrimidine Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloropyrimidine: Properties, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141910#2-chloropyrimidine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com